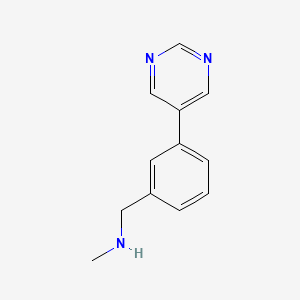

N-Methyl-3-(pyrimidin-5-yl)benzylamine

Description

N-Methyl-3-(pyrimidin-5-yl)benzylamine (CAS 852431-03-9) is a benzylamine derivative with a pyrimidin-5-yl substituent at the 3-position of the benzyl group and a methyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₃N₃, and it has a molecular weight of 199.25 g/mol . The compound is classified under the Benzenemethanamine family and is associated with safety risks, including causing burns (Risk Phrase R34). Handling requires precautions such as eye protection and appropriate protective gear (Safety Phrases S26, S36/37/39) .

Properties

IUPAC Name |

N-methyl-1-(3-pyrimidin-5-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-13-6-10-3-2-4-11(5-10)12-7-14-9-15-8-12/h2-5,7-9,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWRDWWCLOUCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428200 | |

| Record name | N-Methyl-1-[3-(pyrimidin-5-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852431-03-9 | |

| Record name | N-Methyl-3-(5-pyrimidinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852431-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[3-(pyrimidin-5-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(pyrimidin-5-yl)benzylamine typically involves the reaction of 3-(pyrimidin-5-yl)benzylamine with methylating agents under controlled conditions. One common method is the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete methylation .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(pyrimidin-5-yl)benzylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Alkylated pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-3-(pyrimidin-5-yl)benzylamine serves as a valuable building block in the synthesis of pharmaceuticals. Its structural characteristics make it suitable for developing inhibitors targeting specific enzymes and receptors.

1.1. Inhibitors of Tyrosine Kinases

One of the significant applications of this compound is in the synthesis of inhibitors for Bcr-Abl tyrosine kinase, which is crucial in treating chronic myeloid leukemia (CML). The compound's derivatives have been explored as potential therapeutic agents against imatinib-resistant CML, highlighting its importance in oncology .

1.2. Anti-inflammatory Agents

Recent studies have shown that pyrimidine derivatives, including this compound, exhibit anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. Preliminary results indicate that certain derivatives significantly reduce inflammatory markers, suggesting potential use in treating inflammatory diseases .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies focus on modifying the compound's structure to enhance its potency and selectivity.

2.1. Optimization for Potency

Research has indicated that modifying substituents on the pyrimidine ring can lead to significant changes in biological activity. For instance, substituents that increase lipophilicity or conformational rigidity have been shown to improve inhibitory potency against target enzymes .

Proteomics Research

In addition to its pharmaceutical applications, this compound is utilized in proteomics to study protein interactions. Its ability to interact with various biomolecules makes it a useful tool in understanding cellular mechanisms and pathways.

4.1. Development of LEI-401

A notable case study involves the development of LEI-401, a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), derived from modifications of pyrimidine compounds including this compound. This compound has shown promise as a pharmacological tool for investigating the role of NAPE-PLD in health and disease, particularly in metabolic disorders .

4.2. Anti-inflammatory Efficacy

Another case study focused on evaluating the anti-inflammatory effects of pyrimidine derivatives derived from this compound. The study demonstrated that specific modifications led to enhanced inhibition of COX enzymes and reduced inflammation in animal models, indicating potential therapeutic applications .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of kinase inhibitors | Potential against imatinib-resistant CML |

| Anti-inflammatory Agents | Inhibition of COX enzymes | Significant reduction in inflammatory markers |

| Structure–Activity Relationship | Optimization for enhanced potency | Modifications improve biological activity |

| Proteomics Research | Study of protein interactions | Useful tool for understanding cellular mechanisms |

Mechanism of Action

The mechanism of action of N-Methyl-3-(pyrimidin-5-yl)benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogs include:

- Pyrimidine vs. Pyrazole: The pyrimidine ring in the target compound contains two nitrogen atoms at non-adjacent positions, enabling distinct electronic and hydrogen-bonding properties compared to the pyrazole group (two adjacent nitrogens) in the analog from . This difference may influence solubility, receptor binding, or metabolic stability .

Pharmacological Activity

- N-Methyl-3-(1H-pyrazol-1-ylmethyl)benzylamine () lacks reported biological data, but its structural similarity implies possible overlap in applications such as enzyme inhibition or receptor modulation.

Research Findings and Implications

- Heterocyclic Advantage: The pyrimidine group’s nitrogen atoms may improve binding to biological targets (e.g., kinases or GPCRs) compared to non-heterocyclic analogs, though this requires experimental validation .

Biological Activity

N-Methyl-3-(pyrimidin-5-yl)benzylamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring that is known to participate in various biological interactions. Its unique substitution pattern can significantly influence its chemical reactivity and biological activity. The compound is often utilized as a building block in the synthesis of more complex organic molecules, making it valuable in both research and industrial applications.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways and physiological responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds with similar structural features have been shown to exhibit significant antiproliferative effects on various cancer cell lines. A notable study indicated that certain derivatives could disrupt autophagic flux and inhibit mTORC1 activity, which are critical pathways in cancer cell survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine ring or the benzylamine moiety can lead to enhanced potency. For example, alterations that increase lipophilicity or improve binding affinity to target proteins have been documented, resulting in compounds with improved pharmacological profiles .

| Compound | Modification | Biological Activity | IC50 |

|---|---|---|---|

| 1 | N-Methyl group addition | Increased potency against cancer cells | 72 nM |

| 2 | Substitution on pyrimidine ring | Enhanced receptor binding | 27 nM |

Case Studies

- Antiproliferative Effects : A study demonstrated that this compound derivatives significantly inhibited cell proliferation in MIA PaCa-2 pancreatic cancer cells. The compounds not only reduced mTORC1 activity but also induced autophagy under nutrient-deprived conditions .

- Neuroprotective Properties : Another investigation explored the neuroprotective effects of similar compounds, suggesting potential applications in treating neurodegenerative diseases. The ability to modulate neuronal signaling pathways presents a promising avenue for further research.

- Inhibition of Enzymatic Activity : Research has shown that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.